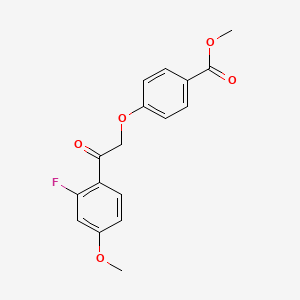
Methyl 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group and a fluoro group attached to a phenyl ring, which is further connected to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-(2-fluoro-4-methoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoic acid.
Reduction: Formation of 4-(2-(2-fluoro-4-methoxyphenyl)-2-hydroxyethoxy)benzoate.
Substitution: Formation of derivatives with various functional groups replacing the fluoro group.
Aplicaciones Científicas De Investigación
Methyl 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-fluorobenzoate: Similar in structure but lacks the methoxy group.
2-Fluoro-4-methoxybenzaldehyde: Contains the methoxy and fluoro groups but differs in the functional group attached to the phenyl ring.
Uniqueness
Methyl 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoate is unique due to the combination of the fluoro and methoxy groups, which confer specific chemical and biological properties. This combination allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C17H15FO5 |
|---|---|
Peso molecular |
318.30 g/mol |
Nombre IUPAC |
methyl 4-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy]benzoate |
InChI |
InChI=1S/C17H15FO5/c1-21-13-7-8-14(15(18)9-13)16(19)10-23-12-5-3-11(4-6-12)17(20)22-2/h3-9H,10H2,1-2H3 |
Clave InChI |
FJSUSKUVPNHPSE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)COC2=CC=C(C=C2)C(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


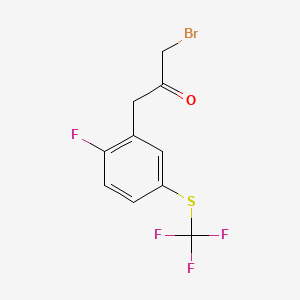
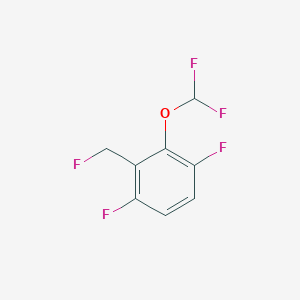
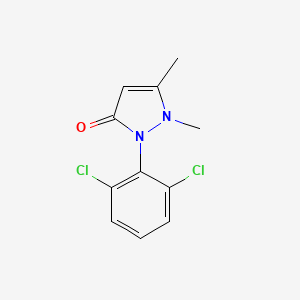
![Isopropyl 8-amino-2,3-dimethylimidazolo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B14036338.png)
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline](/img/structure/B14036344.png)
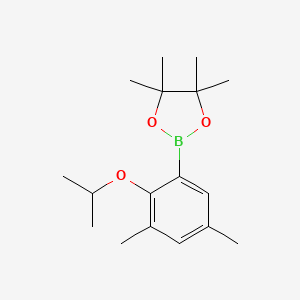
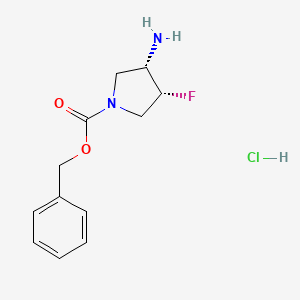
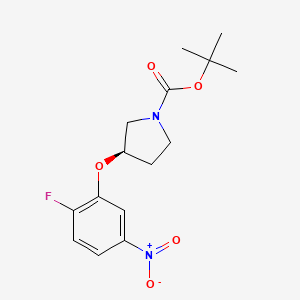

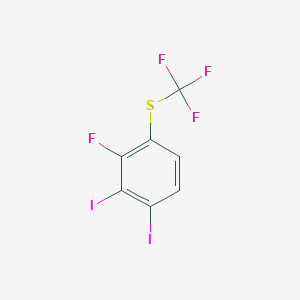
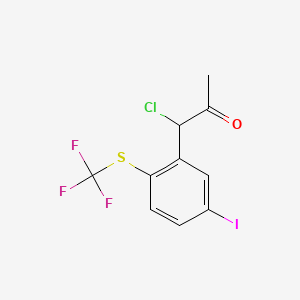
![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)


